2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol
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Overview
Description
2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol: is a chemical compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a phenyl group and a methyl group attached to the oxazole ring, along with an ethanol moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Scientific Research Applications
Synthesis and Chemical Characterization
- Synthesis Techniques : The compound has been synthesized through different methods, including a process starting from alpha-methylene ketones, leading to trisubstituted oxazoles like 2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol. This synthesis involves steps like nitrosation, condensation with aldehydes, and reduction with zinc in acetic acid (Xiao-hua Cai, Hai-jun Yang, & Guolin Zhang, 2005).
- Chemical Modification and Characterization : Another approach involved the treatment of related compounds with other chemicals, leading to the synthesis of various derivatives, which were then characterized by methods like NMR spectroscopy, mass spectrometry, and X-ray crystallography (S. Nayak & B. Poojary, 2019).
Biological and Pharmacological Research
- Binding Interactions and Inhibitory Actions : Specific derivatives of the compound have been studied for their binding interactions with receptors, such as the human prostaglandin reductase, to understand their potential inhibitory actions (S. Nayak & B. Poojary, 2019).
- Cytotoxic and Antimicrobial Activities : Some derivatives have been evaluated for their cytotoxic activity against specific cell lines, such as HL-60 human promyelocytic leukemia cells, and for antimicrobial activity against bacteria and yeasts (J. Asegbeloyin et al., 2014).
Material Science and Photochemistry
- Photochromic Properties : Mixed crystals containing derivatives like this compound have been studied for their photochromic properties. This research explores how these compounds change color upon exposure to different wavelengths of light (Shizuka Takami, L. Kuroki, & M. Irie, 2007).
Future Directions
The future directions for research on “2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol” could include exploring its potential biological activities, given that oxazole derivatives have been found to exhibit a wide range of biological activities . Additionally, developing eco-friendly synthetic strategies for oxazole derivatives could be another area of focus .
Mechanism of Action
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets . These include various enzymes and receptors, imparting preferential specificities in their biological responses .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, leading to changes in biological responses . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Biochemical Pathways
Oxazole derivatives have been reported to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Oxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-5-phenyl-1,2-oxazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Various substitution reactions can occur
Properties
IUPAC Name |
2-(3-methyl-5-phenyl-1,2-oxazol-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-11(7-8-14)12(15-13-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRGNEVRQGHWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CCO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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